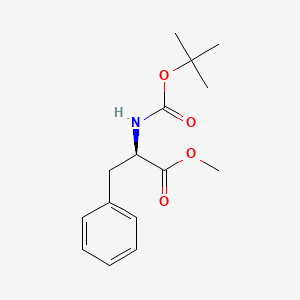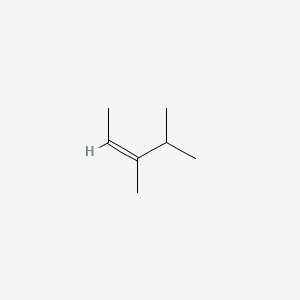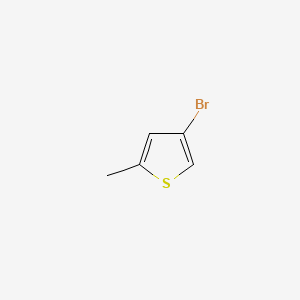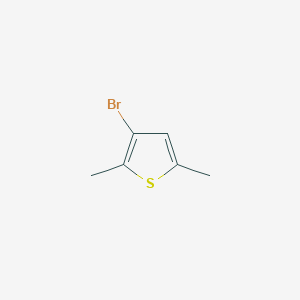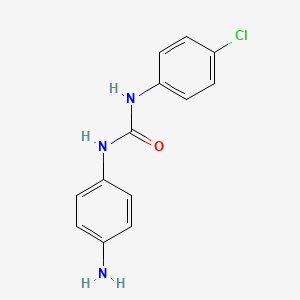
3-(4-氨基苯基)-1-(4-氯苯基)脲
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of urea derivatives, including compounds similar to 3-(4-Aminophenyl)-1-(4-chlorophenyl)urea, typically involves the reaction of aniline derivatives with isocyanates or carbodiimides under specific conditions. For instance, derivatives have been synthesized using one-pot methods from aniline and triphosgene, demonstrating the versatility and efficiency of these synthetic routes in creating complex urea structures (Liu He-qin, 2010).
Molecular Structure Analysis
The molecular structure of urea derivatives, including 3-(4-Aminophenyl)-1-(4-chlorophenyl)urea, is characterized by specific spatial arrangements of the bromophenyl and chlorophenyl groups. These groups are positioned in cis and trans configurations across the C—N bonds, which significantly influence the compound's molecular geometry and intermolecular interactions, as seen in crystallographic studies (B. Yamin, A. Mardi, 2003).
Chemical Reactions and Properties
Chemical reactions involving 3-(4-Aminophenyl)-1-(4-chlorophenyl)urea derivatives often include N-chlorination and interactions with various reagents to form complex structures. The compound's chemical reactivity is highlighted by its ability to undergo transformations under mild conditions, leading to the formation of different functional groups and the enhancement of its chemical versatility (M. Sathe, H. N. Karade, M. P. Kaushik, 2007).
Physical Properties Analysis
The physical properties of urea derivatives, such as 3-(4-Aminophenyl)-1-(4-chlorophenyl)urea, can be assessed through their solubility, melting points, and crystal growth patterns. Studies on similar compounds demonstrate their solid-state characteristics and potential for application in various fields, including material science (Vincent Crasta, V. Ravindrachary, S. Lakshmi, S. Pramod, M. Shridar, J. S. Prasad, 2005).
Chemical Properties Analysis
The chemical properties of 3-(4-Aminophenyl)-1-(4-chlorophenyl)urea derivatives are influenced by their molecular structure, which affects their reactivity, stability, and interactions with other molecules. These properties are crucial for understanding the compound's behavior in chemical reactions and its potential utility in various chemical processes (Sara S. E. Ghodsinia, B. Akhlaghinia, 2016).
科学研究应用
腐蚀抑制
已经评估了3-(4-氨基苯基)-1-(4-氯苯基)脲衍生物在腐蚀抑制中的作用,特别是对于酸性环境中的低碳钢。研究表明,这些化合物是高效的腐蚀抑制剂,可能是由于它们能够在金属表面形成保护层,从而防止腐蚀。这主要归因于这些分子在钢表面的吸附(Mistry, Patel, Patel, & Jauhari, 2011)。
杀虫效果
已经发现该化合物的结构与抑制昆虫幼虫几丁质合成有关,这是某些杀虫剂的重要作用方式。这种抑制导致角质层沉积缺陷,影响昆虫的发育和生存(Deul, Jong, & Kortenbach, 1978)。
抗癌潜力
N,N'-二芳基脲,包括3-(4-氨基苯基)-1-(4-氯苯基)脲在内,显示出作为抗癌药物的潜力。它们激活特定激酶并抑制癌细胞增殖,表明它们在开发靶向抗癌疗法方面的实用性(Denoyelle, Chen, Chen, Wang, Klosi, Halperin, Aktas, & Chorev, 2012)。
植物生长中的细胞激素活性
在农业科学中,某些脲衍生物被研究其细胞激素样活性,这对于植物生长和发育至关重要。这些化合物的特定浓度已经显示出与已知细胞激素一样的活性,这可能对植物组织培养和农业产生影响(Takahashi, Shudo, Okamoto, Yamada, & Isogai, 1978)。
聚合物研究
已经探讨了该化合物在某些化学结构的聚合中的作用。已经研究了N-芳基-N′-吡啶基脲引发聚合的能力以及它们对所得聚合物热性能的影响,表明在材料科学中可能有应用(Makiuchi, Sudo, & Endo, 2015)。
降解研究
对三氯生和三氯卡班等抗菌化合物的降解研究包括了3-(4-氨基苯基)-1-(4-氯苯基)脲。这些研究侧重于了解这类化合物在不同环境条件下的降解情况,这对评估它们的环境影响至关重要(Sirés, Oturan, Oturan, Rodríguez, Garrido, & Brillas, 2007)。
非线性光学性质
已经研究了该化合物的电子、光学和非线性光学性质,表明在光电子学和器件制造中可能有应用。该化合物表现出显著的二次和三次谐波产生,表明其适用于非线性光学器件的使用(Shkir, AlFaify, Arora, Ganesh, Abbas, & Yahia, 2018)。
安全和危害
This compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .
属性
IUPAC Name |
1-(4-aminophenyl)-3-(4-chlorophenyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O/c14-9-1-5-11(6-2-9)16-13(18)17-12-7-3-10(15)4-8-12/h1-8H,15H2,(H2,16,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSPSGXONYSJIKK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)NC(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00351564 |
Source


|
| Record name | 3-(4-aminophenyl)-1-(4-chlorophenyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00351564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Aminophenyl)-1-(4-chlorophenyl)urea | |
CAS RN |
50906-33-7 |
Source


|
| Record name | N-(4-Aminophenyl)-N′-(4-chlorophenyl)urea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50906-33-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(4-aminophenyl)-1-(4-chlorophenyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00351564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

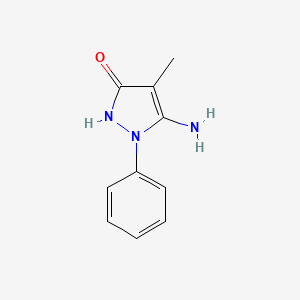
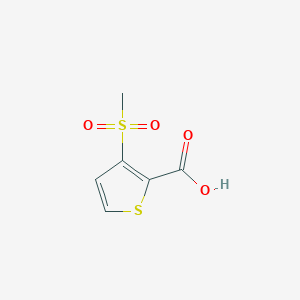
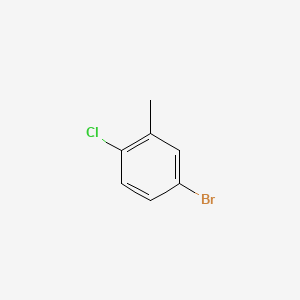
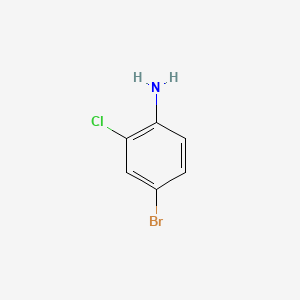
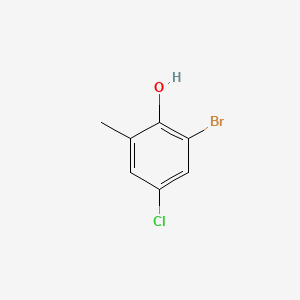
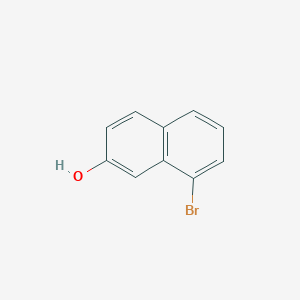
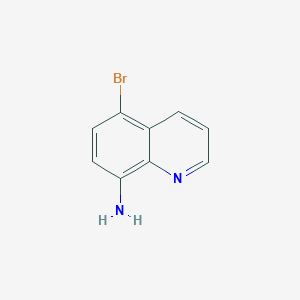
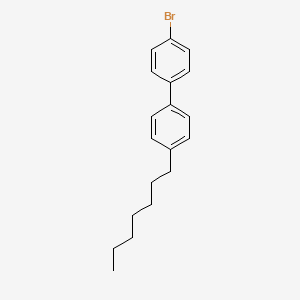
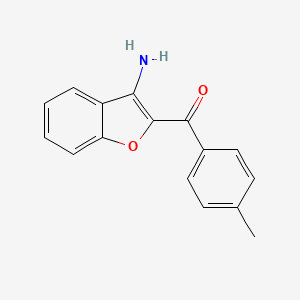
![2-Amino-7-ethyl-5-oxochromeno[2,3-b]pyridine-3-carbonitrile](/img/structure/B1269905.png)
